4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride
CAS No.: 1807165-20-3
Cat. No.: VC2785591
Molecular Formula: C8H5BrClNO2S
Molecular Weight: 294.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807165-20-3 |
|---|---|
| Molecular Formula | C8H5BrClNO2S |
| Molecular Weight | 294.55 g/mol |
| IUPAC Name | 4-bromo-5-cyano-2-methylbenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C8H5BrClNO2S/c1-5-2-7(9)6(4-11)3-8(5)14(10,12)13/h2-3H,1H3 |
| Standard InChI Key | CGXVMJOOCBFQHJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1S(=O)(=O)Cl)C#N)Br |
| Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)Cl)C#N)Br |
Introduction
4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride is a complex organic compound with the CAS number 1807081-66-8, as reported by Parchem . This compound belongs to the class of sulfonyl chlorides, which are commonly used as intermediates in organic synthesis due to their reactivity. The presence of a bromo, cyano, and methyl group attached to the benzene ring, along with a sulfonyl chloride moiety, makes it a versatile reagent for various chemical transformations.
Synthesis and Applications
4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride is synthesized through a multi-step process involving the formation of the sulfonyl chloride group from a corresponding sulfonic acid or its derivatives. This compound is used as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals, due to its reactive sulfonyl chloride group.
Synthesis Steps
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Formation of Sulfonic Acid: The starting material is typically a substituted benzene derivative, which undergoes sulfonation to form the corresponding sulfonic acid.
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Conversion to Sulfonyl Chloride: The sulfonic acid is then converted into the sulfonyl chloride using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Research Findings and Uses
Research involving 4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride often focuses on its utility in organic synthesis. The compound's reactivity allows it to participate in various reactions, such as nucleophilic substitution, where the sulfonyl chloride group can be replaced by nucleophiles like amines or alcohols.
Potential Applications
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Pharmaceutical Synthesis: It can be used as a building block for synthesizing complex pharmaceutical molecules.
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Agrochemical Development: Its derivatives may exhibit biological activity useful in agricultural applications.
Safety and Handling
Handling 4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride requires caution due to its potential reactivity and toxicity. It is advisable to use protective equipment and follow standard laboratory safety protocols when working with this compound.
Safety Information
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Protective Equipment: Gloves, goggles, and a lab coat.
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Storage Conditions: Cool, dry place away from incompatible substances.
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